4-Methoxy-6-methylquinoline
Overview
Description
4-Methoxy-6-methylquinoline is an organic compound with the molecular formula C11H11NO It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-6-methylquinoline can be synthesized through multiple synthetic routes. One common method involves the reaction of 2-quinolinecarbonitrile with 1-benzoyl-1,2-dihydro-6-methylquinoline . The reaction typically proceeds in two steps:
- Bromination using bromine and aqueous sodium carbonate at room temperature.
- Treatment with aqueous sodium hydroxide in methanol at ambient temperature .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These techniques not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-Methoxy-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a fluorescent probe for detecting metal ions such as zinc and chlorine.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects . For instance, its antimalarial activity is attributed to its ability to interfere with the parasite’s ability to digest hemoglobin .
Comparison with Similar Compounds
6-Methoxyquinoline: Shares a similar structure but lacks the methyl group at the 6-position.
6-Methylquinoline: Similar structure but lacks the methoxy group at the 4-position.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-Methoxy-6-methylquinoline is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
4-methoxy-6-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-9(7-8)11(13-2)5-6-12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKDECMXVFQCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392180 | |
Record name | 4-methoxy-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99842-59-8 | |
Record name | 4-methoxy-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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